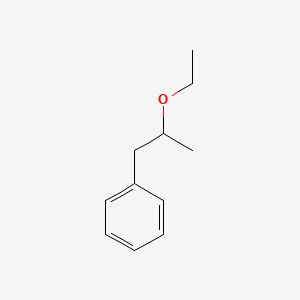
(2-Ethoxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxypropylbenzene is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where an ethoxypropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethoxypropylbenzene can be synthesized through the alkylation of benzene with 2-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-ethoxypropylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: 2-Ethoxypropylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethoxypropylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common for 2-ethoxypropylbenzene. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropylcyclohexane.
Substitution: Nitro-2-ethoxypropylbenzene.
Aplicaciones Científicas De Investigación
2-Ethoxypropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used as a solvent and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-ethoxypropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethoxypropyl group can activate the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the substituent.
Comparación Con Compuestos Similares
Ethylbenzene: Similar structure but lacks the ethoxy group.
Propylbenzene: Similar structure but lacks the ethoxy group.
2-Methoxypropylbenzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxypropylbenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other alkylbenzenes and useful in specific chemical syntheses and applications.
Propiedades
Número CAS |
17953-97-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-ethoxypropylbenzene |
InChI |
InChI=1S/C11H16O/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Clave InChI |
KLGHJDHDVMDMDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


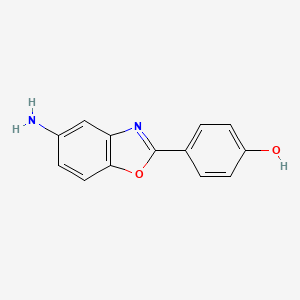
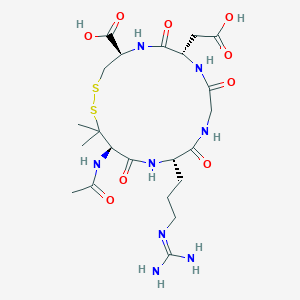
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
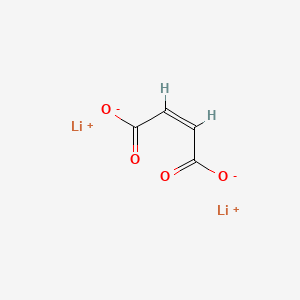
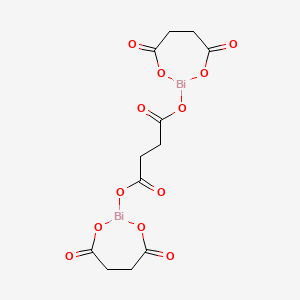

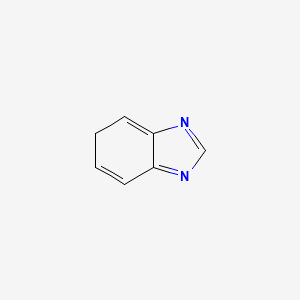
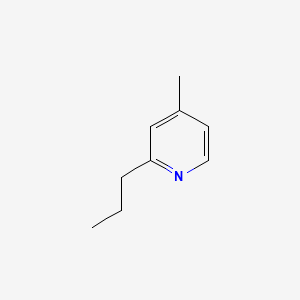
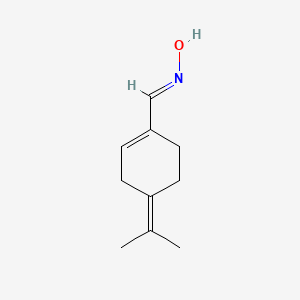
![Adenosine,[8-14C]](/img/structure/B13816584.png)
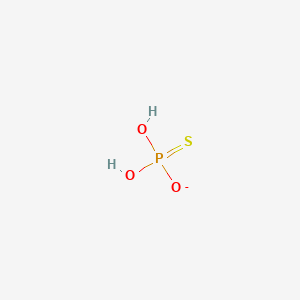
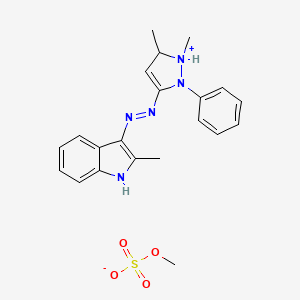
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
